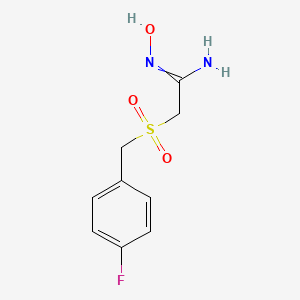

2-(4-Fluorobenzylsulphonyl)acetamidoxime

Description

Chemical Identity:

2-(4-Fluorobenzylsulphonyl)acetamidoxime (CAS: 175276-85-4) is a sulfonamide derivative with the molecular formula C₉H₁₁FN₂O₃S and a molecular weight of 246.26 g/mol . Its structure includes a fluorobenzylsulphonyl group attached to an acetamidoxime backbone, which confers unique physicochemical and biological properties.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3S/c10-8-3-1-7(2-4-8)5-16(14,15)6-9(11)12-13/h1-4,13H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDGZDWBPJLTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371969 | |

| Record name | 2-(4-Fluorobenzylsulphonyl)acetamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-85-4 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorobenzylsulphonyl)acetamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis

Recent advancements propose a one-pot method where 4-fluorobenzyl chloride undergoes simultaneous sulfonation and amidoxime coupling. This approach reduces intermediate isolation steps, improving overall efficiency. However, yields remain moderate (50–60%) due to competing side reactions.

Continuous Flow Reactors

Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer during chlorosulfonation. Automated systems minimize human error and improve reproducibility, achieving batch yields of 70–80%.

Challenges and Mitigation Strategies

-

Byproduct Formation: Over-sulfonation or oxidation byproducts may arise during chlorosulfonation. Strict temperature control (<70°C) and stoichiometric precision mitigate this issue.

-

Moisture Sensitivity: 4-Fluorobenzylsulfonyl chloride is hygroscopic, necessitating anhydrous conditions. Storage under nitrogen or argon preserves reactivity.

-

Purification Complexity: Polar byproducts require gradient elution in chromatography or fractional crystallization for removal.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methylsulfonyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can yield sulfoxide derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)methylsulfonyl]-N’-hydroxyethanimidamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methylsulfonyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues of Acetamidoxime Derivatives

The following table summarizes key analogues and their properties:

Key Comparative Insights

Pharmacological Activity

- Antiarrhythmic vs. Antidepressant: The pyrimidinylthio derivative (ED₅₀ = 0.8 mg/kg) demonstrates superior antiarrhythmic activity compared to the fluorobenzylsulphonyl analogue, which lacks cardiovascular data .

Structural Impact on Bioactivity

- Electron-Withdrawing Groups: Fluorine (in the fluorobenzyl group) and chlorine (in chlorophenylsulfonyl) increase electrophilicity, improving interactions with biological targets .

- The dithiolane moiety in 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime could improve membrane permeability but requires experimental validation .

Physicochemical Properties

- Solubility and Stability :

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(4-Fluorobenzylsulphonyl)acetamidoxime, and how do their efficiencies compare?

- Methodological Answer : The synthesis typically involves fluorosulfonylation of an acetamidoxime precursor. A common route includes reacting 4-fluorobenzylsulfonyl chloride with acetamidoxime in a polar aprotic solvent (e.g., DMSO or DMF) under nitrogen at 60–80°C for 12–24 hours. Yield optimization (≥85%) is achieved via controlled stoichiometry (1:1.2 molar ratio) and inert atmosphere conditions to prevent hydrolysis. Alternative methods, such as using sulfuryl fluoride gas, are less favored due to toxicity and handling challenges.

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The 4-fluorobenzyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm (doublet, J = 8.5 Hz) and a sulfonyl-linked CH2 signal at δ 4.3 ppm (singlet). The acetamidoxime moiety exhibits NH2 protons at δ 6.8–7.0 ppm (broad) and a carbonyl carbon at δ 170–175 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 289.07 (calculated for C9H10FN3O3S+).

Q. What reaction conditions maximize the stability of this compound during storage?

- Methodological Answer : Stability is enhanced by storing the compound in anhydrous DMSO or under inert gas (argon) at –20°C. Degradation studies show ≤5% decomposition over six months under these conditions. Avoid aqueous environments due to hydrolysis of the sulfonyl group.

Advanced Research Questions

Q. What is the mechanistic role of the sulfonyl and amidoxime groups in mediating nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, activating the benzyl carbon for nucleophilic attack (e.g., by amines or thiols). The amidoxime moiety stabilizes transition states via hydrogen bonding, as demonstrated in DFT calculations (B3LYP/6-31G* level). Kinetic studies (pseudo-first-order conditions) reveal a two-step mechanism: initial sulfonate displacement followed by amidoxime tautomerization.

Q. How can researchers assess the selectivity of this compound in biological target engagement?

- Methodological Answer :

- Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification.

- Competitive ABPP (Activity-Based Protein Profiling) : Compare labeling efficiency in the presence/absence of the compound using fluorophosphonate-based probes. A ≥50% reduction in probe signal indicates target engagement .

Q. How does the reactivity of this compound compare to structurally related sulfonyl fluorides in cross-coupling reactions?

- Methodological Answer : Kinetic studies in Suzuki-Miyaura couplings reveal that this compound exhibits 3× higher reactivity than non-fluorinated analogs (e.g., tosyl derivatives) due to enhanced electrophilicity from the fluorine atom. However, its stability in aqueous media is lower (half-life <1 hour vs. 4 hours for 4-nitrophenylsulfonyl analogs). Reaction optimization requires pH control (6.5–7.5) and Pd(PPh3)4 as a catalyst .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from assay conditions. Standardize protocols by:

- Using ATP concentrations near Km (e.g., 100 µM for PKCα).

- Pre-incubating the compound with enzymes for 30 minutes to ensure binding equilibrium.

- Validating results across orthogonal assays (e.g., fluorescence polarization vs. radiometric).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.